1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine
Overview
Description
1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine is an organic compound with the molecular formula C14H23NO2 and a molecular weight of 237.34 g/mol . This compound is characterized by the presence of a methoxy group, a pentyloxy group, and an ethanamine moiety attached to a phenyl ring. It is primarily used in research settings and has various applications in chemistry, biology, and industry .
Preparation Methods
The synthesis of 1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine typically involves multiple steps, including the formation of the phenyl ring with the desired substituents and the subsequent attachment of the ethanamine group. One common synthetic route involves the alkylation of 3-methoxy-4-hydroxybenzaldehyde with pentyl bromide to form 3-methoxy-4-(pentyloxy)benzaldehyde. This intermediate is then subjected to reductive amination with ethanamine to yield the final product .
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high efficiency .
Chemical Reactions Analysis
1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on neurotransmitter systems and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine can be compared with other similar compounds, such as:
- 1-[3-Methoxy-4-(butyloxy)phenyl]ethan-1-amine
- 1-[3-Methoxy-4-(hexyloxy)phenyl]ethan-1-amine
- 1-[3-Methoxy-4-(propyloxy)phenyl]ethan-1-amine
These compounds share similar structural features but differ in the length of the alkoxy chain. The uniqueness of this compound lies in its specific alkoxy chain length, which can influence its chemical properties and biological activities .
Properties
IUPAC Name |
1-(3-methoxy-4-pentoxyphenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-4-5-6-9-17-13-8-7-12(11(2)15)10-14(13)16-3/h7-8,10-11H,4-6,9,15H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPBLCKRJQHYRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C(C)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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